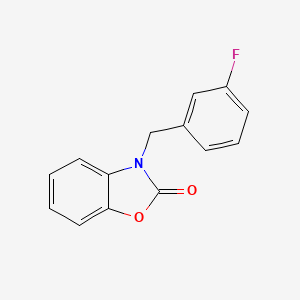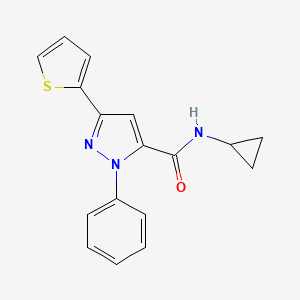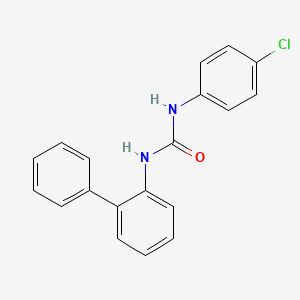![molecular formula C17H16N2O4 B5707681 methyl 1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate](/img/structure/B5707681.png)
methyl 1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate, also known as MI3, is a synthetic compound that has been widely used in scientific research. MI3 is a small molecule inhibitor that has been shown to have potential therapeutic effects in various diseases, including cancer, inflammation, and autoimmune disorders.
Mechanism of Action
The mechanism of action of methyl 1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate involves the inhibition of various signaling pathways involved in disease pathogenesis. This compound inhibits the activity of kinases, such as STAT3, JAK2, and SRC, by binding to their active sites. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation and survival. This compound also inhibits the activity of NF-κB, a transcription factor that is involved in inflammation and autoimmune disorders, by preventing its translocation to the nucleus.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation and survival by inducing apoptosis and cell cycle arrest. Inflammation and autoimmune disorders, this compound inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces the infiltration of immune cells into affected tissues. This compound has also been shown to have anti-angiogenic effects, which may be beneficial in cancer therapy.
Advantages and Limitations for Lab Experiments
Methyl 1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. This compound has been extensively characterized in vitro and in vivo, which makes it a reliable tool for scientific research. However, this compound has some limitations for lab experiments. It has low solubility in water, which may affect its bioavailability. This compound also has some off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the use of methyl 1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate in scientific research. This compound has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. Further studies are needed to determine the optimal dose and treatment regimen for this compound in these diseases. This compound may also be used in combination with other drugs to enhance its therapeutic effects. Additionally, the development of this compound analogs with improved pharmacokinetic properties may enhance its clinical potential.
Conclusion
In conclusion, this compound is a synthetic compound that has been widely used in scientific research. This compound has potential therapeutic effects in various diseases, including cancer, inflammation, and autoimmune disorders. This compound inhibits the activity of kinases and transcription factors involved in disease pathogenesis, which makes it a reliable tool for scientific research. This compound has several advantages for lab experiments, but also has some limitations. Future studies are needed to determine the optimal use of this compound in disease treatment and to develop this compound analogs with improved pharmacokinetic properties.
Synthesis Methods
Methyl 1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate is a synthetic compound that can be synthesized using a multi-step process. The synthesis of this compound involves the reaction of 3-indolecarboxaldehyde with 2-furylacetic acid, followed by the reaction of the resulting intermediate with methylamine and ethyl chloroformate. The final product is obtained after purification through column chromatography and recrystallization.
Scientific Research Applications
Methyl 1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate has been extensively used in scientific research as a tool to study various signaling pathways involved in disease pathogenesis. This compound has been shown to inhibit the activity of several kinases, including STAT3, JAK2, and SRC, which are involved in cancer cell proliferation and survival. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in inflammation and autoimmune disorders.
properties
IUPAC Name |
methyl 1-[2-(furan-2-ylmethylamino)-2-oxoethyl]indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-22-17(21)14-10-19(15-7-3-2-6-13(14)15)11-16(20)18-9-12-5-4-8-23-12/h2-8,10H,9,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHXZOAGOBQPGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(1-azepanyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5707600.png)
![4-allyl-5-[(2-methyl-1H-indol-3-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5707609.png)
![1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B5707614.png)
![1-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B5707620.png)

![N-(4-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5707631.png)
![N'-[(3-chloro-4-methylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5707642.png)
![4-fluoro-3-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid](/img/structure/B5707649.png)
![[(2-ethoxy-1-naphthyl)methylene]malononitrile](/img/structure/B5707655.png)




